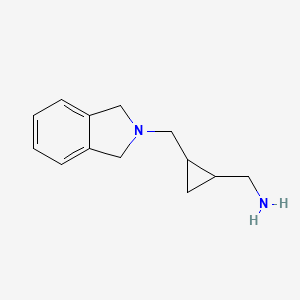
(2-(Isoindolin-2-ylmethyl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Isoindolin-2-ylmethyl)cyclopropyl)methanamine is a chemical compound with the molecular formula C13H18N2 and a molecular weight of 202.30 g/mol This compound is characterized by the presence of an isoindoline moiety attached to a cyclopropyl group via a methanamine linker
Preparation Methods
The synthesis of (2-(Isoindolin-2-ylmethyl)cyclopropyl)methanamine typically involves the following steps:
Formation of Isoindoline Derivative: The isoindoline moiety can be synthesized through the reduction of phthalimide derivatives.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Coupling Reaction: The final step involves coupling the isoindoline derivative with the cyclopropyl group using a methanamine linker under appropriate reaction conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
(2-(Isoindolin-2-ylmethyl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
(2-(Isoindolin-2-ylmethyl)cyclopropyl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and infections.
Mechanism of Action
The mechanism of action of (2-(Isoindolin-2-ylmethyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses, thereby exerting its effects on cellular functions.
Comparison with Similar Compounds
(2-(Isoindolin-2-ylmethyl)cyclopropyl)methanamine can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share the indole nucleus and exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Cyclopropylamines: These compounds contain the cyclopropyl group and are known for their stability and reactivity in various chemical reactions.
Methanamine Derivatives: These compounds have the methanamine linker and are used in the synthesis of pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
[2-(1,3-dihydroisoindol-2-ylmethyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C13H18N2/c14-6-12-5-13(12)9-15-7-10-3-1-2-4-11(10)8-15/h1-4,12-13H,5-9,14H2 |
InChI Key |
PGUYUNZVZQMLLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1CN2CC3=CC=CC=C3C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















